4-(3-Phenylpyrrolidin-1-yl)piperidine
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Overview
Description
4-(3-Phenylpyrrolidin-1-yl)piperidine is a compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure allows it to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpyrrolidin-1-yl)piperidine typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable cyclic ketone can yield the desired product through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
4-(3-Phenylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(3-Phenylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in drug discovery.
Piperidine: A six-membered nitrogen-containing ring, widely present in pharmaceuticals.
Pyridine: A six-membered aromatic ring with a nitrogen atom, known for its use in various drugs .
Uniqueness
4-(3-Phenylpyrrolidin-1-yl)piperidine is unique due to its combination of both pyrrolidine and piperidine rings, which provides a distinct three-dimensional structure. This unique scaffold allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-(3-phenylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)14-8-11-17(12-14)15-6-9-16-10-7-15/h1-5,14-16H,6-12H2 |
InChI Key |
DMIAJSIFTOLYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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